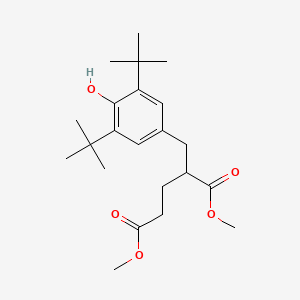
Pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pentanedioic acid backbone with a dimethyl ester functional group and a substituted phenyl ring. It is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester typically involves the esterification of pentanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The substituted phenyl ring is introduced through a Friedel-Crafts alkylation reaction, where 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzyl chloride reacts with the esterified pentanedioic acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester is utilized in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its antioxidant properties.
Industry: In the production of polymers and resins with enhanced stability and performance.
Mécanisme D'action
The compound exerts its effects primarily through its phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions. The pathways involved include the stabilization of radical intermediates and the prevention of oxidative damage to biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Propanedioic acid, dimethyl ester
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester
Uniqueness
Pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester is unique due to its combination of a pentanedioic acid backbone with a substituted phenyl ring, which imparts both stability and reactivity. This makes it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds that may lack such a combination of properties.
Propriétés
Numéro CAS |
80099-80-5 |
|---|---|
Formule moléculaire |
C22H34O5 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
dimethyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]pentanedioate |
InChI |
InChI=1S/C22H34O5/c1-21(2,3)16-12-14(13-17(19(16)24)22(4,5)6)11-15(20(25)27-8)9-10-18(23)26-7/h12-13,15,24H,9-11H2,1-8H3 |
Clé InChI |
WIEBSMBCJXAJHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(CCC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


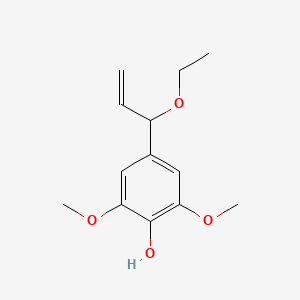
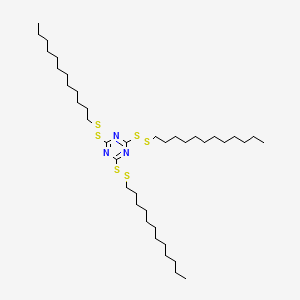
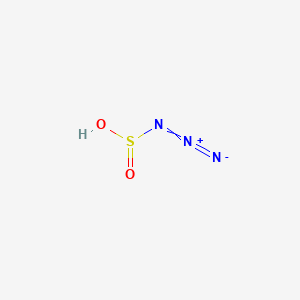
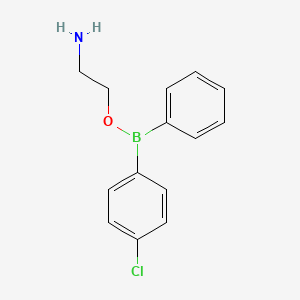
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
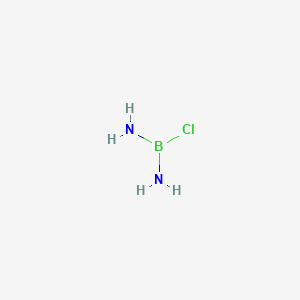
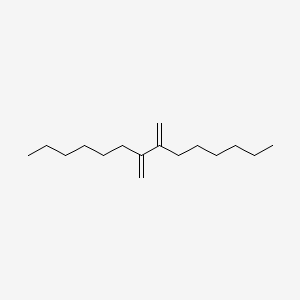

![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
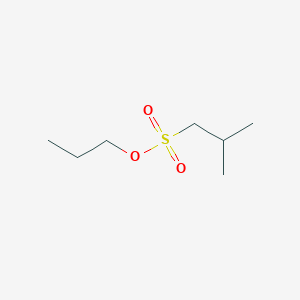
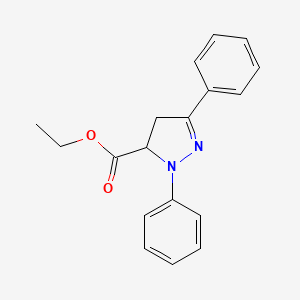
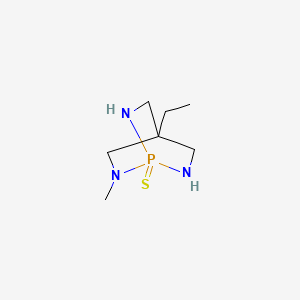
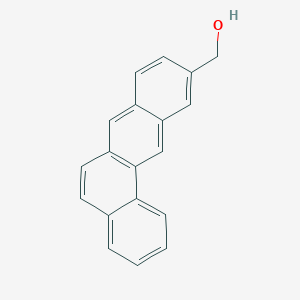
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
